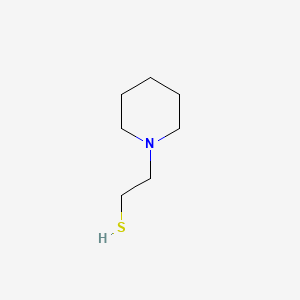

Ethanethiol, 2-piperidino-

Beschreibung

"Ethanethiol, 2-piperidino-" (hypothetical structure: HS-CH₂-CH₂-N-(piperidine)) is a sulfur-containing organic compound featuring a piperidine substituent at the 2-position of ethanethiol. The piperidino group introduces a six-membered saturated ring with a nitrogen atom, conferring distinct steric, electronic, and solubility properties compared to smaller amines. Such compounds are typically utilized in pharmaceutical intermediates or chemical synthesis due to the reactivity of the thiol (-SH) and amine (-N-) functional groups.

Eigenschaften

IUPAC Name |

2-piperidin-1-ylethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNAJQBFIIYIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197013 | |

| Record name | Ethanethiol, 2-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-22-3 | |

| Record name | 1-Piperidineethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4706-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanethiol, 2-piperidino- typically involves the reaction of piperidine with 2-chloroethanethiol under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Another method involves the reaction of piperidine with 2-chloro-1-ethanol, followed by chlorination with thionyl chloride to yield 2-piperidinoethyl chloride, which can then be converted to Ethanethiol, 2-piperidino- through further reactions .

Industrial Production Methods: Industrial production of Ethanethiol, 2-piperidino- often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethanethiol, 2-piperidino- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Simpler thiol derivatives.

Substitution: Substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethanethiol, 2-piperidino- is primarily utilized as a building block in the synthesis of more complex molecules. Its thiol (-SH) group allows for the formation of covalent bonds with electrophilic centers, making it valuable in organic synthesis and medicinal chemistry.

Synthetic Routes

The synthesis of ethanethiol, 2-piperidino- typically involves the reaction of 2-(Piperidin-4-yl)ethanamine with thiolating agents. A common synthetic route includes:

- Step 1: Reacting 2-(Piperidin-4-yl)ethanamine with a thiolating agent.

- Step 2: Purification of the resulting product through chromatography.

Biological Applications

The compound exhibits significant biological activity, particularly in the context of metal-protein interactions . Its ability to bind with metal ions is crucial for studying metalloproteins and has implications in various therapeutic areas.

Potential Therapeutic Properties

Research indicates that ethanethiol, 2-piperidino- may possess antiviral and anticancer activities. The piperidine moiety enhances its relevance in medicinal chemistry by modulating biological receptors.

Case Study 1: Metal-Binding Studies

Ethanethiol, 2-piperidino- has been investigated for its role in binding metal ions in metalloprotein studies. The thiol group facilitates interactions with metal centers, which are critical for understanding enzyme mechanisms and protein functions.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that ethanethiol, 2-piperidino- can inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation and apoptosis induction.

Wirkmechanismus

The mechanism of action of Ethanethiol, 2-piperidino- involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, including those involved in oxidative stress and inflammation . Its thiol group allows it to interact with reactive oxygen species, thereby exerting antioxidant effects . Additionally, the piperidine moiety can interact with neurotransmitter receptors, influencing neurological functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts "Ethanethiol, 2-piperidino-" with structurally related compounds from the evidence:

Key Differences and Implications

Steric and Electronic Effects: The piperidino group in "Ethanethiol, 2-piperidino-" introduces greater steric hindrance and basicity compared to dimethylamino derivatives. This affects coordination chemistry and biological activity, as seen in piperidine-containing ligands for metal catalysts . 2-Piperidinoethylamine (C₇H₁₆N₂) lacks the thiol group but shares the piperidino-ethylamine motif, highlighting the role of sulfur in redox or conjugation reactions .

Solubility and Pharmacokinetics: The thienyl group in 2-(2-Thienyl)ethanol (C₆H₈OS) enhances aromatic interactions but reduces water solubility compared to aliphatic amines. In contrast, the piperidino group in "Ethanethiol, 2-piperidino-" may improve solubility in polar aprotic solvents .

Synthetic Utility: 2-(Dimethylamino)ethanethiol is used in nucleophilic substitutions and metal chelation, whereas the piperidino analog could serve as a bulkier ligand or intermediate in asymmetric synthesis .

Biologische Aktivität

Ethanethiol, 2-piperidino- (also known as 2-piperidinoethanethiol) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethanethiol, 2-piperidino- can be described chemically as a derivative of ethanethiol with a piperidine ring. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of Ethanethiol, 2-piperidino- has been explored in several studies, highlighting its potential in different therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds with piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including MRSA and E. coli .

- Anti-Cancer Properties : Studies have demonstrated that piperidine derivatives can inhibit tumor cell growth. A recent investigation into thiazolidinone compounds incorporating piperidine showed a reduction in glioma cell viability by 30-65% at concentrations of 100 μM . The mechanism involved necrosis and late apoptosis, indicating selective toxicity toward cancer cells while sparing non-transformed cells.

- Neuroprotective Effects : Ethanethiol derivatives have been studied for their potential neuroprotective effects. A specific study noted that amino-2-ethanethiol derivatives could inhibit aminopeptidases, thereby prolonging the effects of neuropeptides without the adverse effects associated with traditional opioid treatments .

Case Studies

- Glioma Cell Study : A panel of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones was tested against glioma cells. Compounds such as 4d and 4l demonstrated over 50% reduction in cell viability at lower concentrations (12.5 to 100 μM) while showing minimal cytotoxicity to primary astrocytes .

- HIV Protease Inhibition : Piperidine derivatives have been incorporated into HIV protease inhibitors, demonstrating improved binding affinity and inhibitory activity compared to non-piperidine counterparts. One compound exhibited an IC50 value of 3.61 nM against HIV variants, showcasing the significance of the piperidine structure in enhancing antiviral properties .

Data Tables

The mechanisms by which Ethanethiol, 2-piperidino- exerts its biological effects are multifaceted:

- Cell Death Induction : The induction of necrosis and apoptosis in cancer cells suggests that these compounds can disrupt cellular homeostasis.

- Enzyme Inhibition : The inhibition of enzymes such as aminopeptidases may lead to increased levels of neuropeptides, contributing to neuroprotective effects.

- Antiviral Activity : Enhanced interactions with HIV protease highlight the role of structural modifications in improving drug efficacy.

Q & A

Basic: What are the recommended synthetic routes for 2-piperidinoethanethiol, and how can researchers validate their purity?

Methodological Answer:

- Synthesis Strategies : Begin by reviewing primary literature for established protocols. For example, nucleophilic substitution reactions involving piperidine derivatives and thiol precursors are common. Cross-reference methods from reputable journals (e.g., Journal of Organic Chemistry) to identify optimal reaction conditions (e.g., solvent, temperature, catalysts) .

- Purification & Validation : Use chromatography (HPLC, GC) or recrystallization for purification. Validate purity via NMR (¹H/¹³C), FT-IR for functional groups, and mass spectrometry for molecular weight confirmation. Compare spectral data with databases like PubChem (CID: 15144) .

- Safety Note : Due to thiol reactivity, conduct reactions under inert atmospheres (N₂/Ar) and use fume hoods to mitigate exposure risks .

Basic: How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) of 2-piperidinoethanethiol?

Methodological Answer:

- Literature Cross-Validation : Compare data across peer-reviewed sources (e.g., Thermo Scientific Chemicals specifications vs. experimental studies). Note that purity grades (e.g., 95% vs. 99%) and measurement conditions (e.g., solvent, temperature) can affect results .

- Experimental Replication : Reproduce measurements using standardized protocols. For example, determine solubility in ethanol or water via gravimetric analysis and validate with UV-Vis spectroscopy .

- Statistical Analysis : Apply tools like Grubbs’ test to identify outliers in replicated data, ensuring methodological consistency .

Advanced: How can computational modeling (e.g., DFT, MD) be integrated into studying the reactivity of 2-piperidinoethanethiol in catalytic systems?

Methodological Answer:

- Model Selection : Use Density Functional Theory (DFT) to calculate reaction pathways, focusing on sulfur-centered nucleophilicity and steric effects from the piperidine ring. Software like Gaussian or ORCA is recommended.

- Validation : Compare computed activation energies with experimental kinetic data. For example, correlate DFT-predicted transition states with observed reaction rates in thiol-ene click chemistry .

- Collaboration : Partner with computational chemists to refine force fields in Molecular Dynamics (MD) simulations for bulk-phase behavior .

Advanced: What frameworks (e.g., PICO, FINER) are suitable for designing a study on 2-piperidinoethanethiol’s biological activity?

Methodological Answer:

- PICO Application :

- FINER Criteria : Ensure the study is Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored enzyme targets), and Ethical (e.g., proper waste disposal for thiols) .

Advanced: How should researchers address contradictory data in toxicity studies of 2-piperidinoethanethiol?

Methodological Answer:

- Root-Cause Analysis : Investigate variables such as exposure routes (oral vs. dermal), concentration thresholds, and model organisms (e.g., murine vs. human cell lines). Refer to Safety Data Sheets (SDS) for acute toxicity benchmarks .

- Dose-Response Reevaluation : Conduct longitudinal studies to identify non-linear effects. For example, low-dose hormesis vs. high-dose cytotoxicity.

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, applying heterogeneity tests (I² statistic) to quantify inconsistency .

Basic: What safety protocols are critical when handling 2-piperidinoethanethiol in the lab?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- Emergency Procedures : For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For ingestion, rinse the mouth and seek medical attention without inducing vomiting .

- Storage : Store in a cool, ventilated area away from oxidizers. Use secondary containment to prevent spills .

Advanced: How can researchers optimize the selectivity of 2-piperidinoethanethiol in thiol-based conjugation reactions?

Methodological Answer:

- Mechanistic Screening : Test pH-dependent reactivity (thiolate vs. thiol forms) using buffers (pH 6–9). Monitor reaction progress via LC-MS to identify byproducts .

- Ligand Design : Modify the piperidine ring’s substituents to alter steric/electronic profiles. Compare yields and selectivity ratios (e.g., thiol- vs. amine-reactive byproducts) .

- High-Throughput Screening : Use robotic platforms to test 100+ reaction conditions (e.g., catalysts, solvents) in parallel, analyzing outcomes via multivariate regression .

Basic: What databases and search strategies are most effective for retrieving literature on 2-piperidinoethanethiol?

Methodological Answer:

- Database Selection : Use SciFinder, Reaxys, and PubMed with keywords: “2-piperidinoethanethiol,” “synthesis,” “reactivity,” and “CAS 1484-84-0” .

- Filters : Apply “Publication Type: Journal Article” and “Publication Year: Last 10 years” to exclude outdated or non-peer-reviewed content .

- Citation Tracking : Use Web of Science’s “Cited Reference Search” to locate newer studies building on seminal works .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.